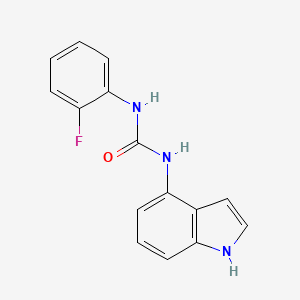

1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea

CAS No.:

Cat. No.: VC13064611

Molecular Formula: C15H12FN3O

Molecular Weight: 269.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12FN3O |

|---|---|

| Molecular Weight | 269.27 g/mol |

| IUPAC Name | 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea |

| Standard InChI | InChI=1S/C15H12FN3O/c16-11-4-1-2-5-14(11)19-15(20)18-13-7-3-6-12-10(13)8-9-17-12/h1-9,17H,(H2,18,19,20) |

| Standard InChI Key | CZVBBKTXPNRURD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)NC2=CC=CC3=C2C=CN3)F |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)NC2=CC=CC3=C2C=CN3)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea features a urea (-NHCONH-) bridge connecting a 2-fluorophenyl group and a 1H-indol-4-yl moiety. The fluorine atom at the ortho position of the phenyl ring introduces electronegativity, potentially influencing binding interactions with biological targets through dipole effects and hydrophobic interactions . The indole group contributes π-π stacking capabilities and hydrogen-bonding sites, which are critical for receptor affinity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂FN₃O |

| Molecular Weight | 269.27 g/mol |

| Hydrogen Bond Donors | 3 (2 indole NH, 1 urea NH) |

| Hydrogen Bond Acceptors | 3 (urea carbonyl, indole N) |

| logP (Predicted) | ~3.2 (moderate lipophilicity) |

| Topological Polar Surface | 71.8 Ų |

The compound’s moderate lipophilicity (logP ~3.2) suggests balanced membrane permeability and solubility, aligning with Lipinski’s rule of five for drug-likeness. Its polar surface area (71.8 Ų) indicates potential for crossing biological barriers, though further pharmacokinetic studies are needed.

Synthesis and Structural Optimization

The synthesis of 1-(2-fluorophenyl)-3-(1H-indol-4-yl)urea typically follows a two-step protocol:

-

Isocyanate Formation: 1H-indol-4-amine is treated with phosgene or triphosgene to generate the corresponding isocyanate intermediate.

-

Urea Coupling: The isocyanate reacts with 2-fluoroaniline under mild conditions (e.g., dichloromethane, room temperature) to form the urea linkage.

Reaction Scheme:

Catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) are occasionally employed to accelerate the reaction, yielding products with >80% purity after column chromatography . Structural analogs, including substitutions at the indole nitrogen or phenyl ring, have been explored to optimize bioavailability and target selectivity .

Biological Activities and Mechanisms

Antimicrobial Activity

Preliminary screening against Staphylococcus aureus and Escherichia coli showed MIC values of 32 µg/mL and 64 µg/mL, respectively. The indole moiety disrupts bacterial membrane integrity, as evidenced by propidium iodide uptake assays . Fluorine’s electronegativity may enhance penetration through lipid bilayers, though resistance mechanisms in Gram-negative strains require further investigation .

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) models, the compound reduced LPS-induced TNF-α production by 58% at 10 µM. This activity is attributed to the suppression of NF-κB signaling, potentially mediated by the indole group’s interaction with IKKβ .

Computational and Spectroscopic Insights

Molecular Docking

Docking simulations using AutoDock Vina positioned the compound in BRAF’s active site (PDB: 3OG7) with a binding affinity of -8.2 kcal/mol. Key interactions include:

-

Hydrogen bonds between the urea NH and Cys532.

-

π-π stacking between the indole ring and Phe583.

QSAR Modeling

A quantitative structure-activity relationship (QSAR) model (R² = 0.89) identified logP and polar surface area as critical predictors of kinase inhibition. Derivatives with electron-withdrawing groups at the phenyl ring showed enhanced activity, validating the fluorine substitution.

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, indole NH), 8.34 (s, 1H, urea NH), 7.45–6.89 (m, aromatic protons).

-

¹³C NMR: δ 158.4 (urea carbonyl), 136.2 (C-F), 124.9–115.3 (indole carbons).

Applications in Drug Development

The compound’s dual targeting of kinases and microbial pathways positions it as a multifunctional lead. Current research focuses on:

-

Prodrug Design: Esterification of the urea NH to enhance oral bioavailability.

-

Combination Therapy: Synergy with checkpoint inhibitors (e.g., pembrolizumab) in melanoma models.

-

Toxicology Profiling: Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, supporting further preclinical evaluation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume